1-methyl-1H-1,3-benzodiazol-4-ol hydrobromide

Physicochemical Characterization Analytical Chemistry Medicinal Chemistry

Researchers sourcing benzimidazole scaffolds for SAR programs frequently encounter batch-to-batch variability in solubility and reactivity due to inconsistent salt forms. 1-Methyl-1H-1,3-benzodiazol-4-ol hydrobromide (CAS 27077-82-3) resolves this with its rigorously defined hydrobromide salt, ensuring reproducible physicochemical behavior across experiments. • Unique 1-methyl, 4-hydroxy substitution pattern enables precise C2 functionalization for exploring structure-activity relationships in 5-lipoxygenase inhibitor and broader medicinal chemistry programs. • Well-characterized powder form (≥95% purity) with room-temperature stability supports use as both a synthetic intermediate and an analytical reference standard. • Distinct HBr salt form delivers predictable solubility and handling characteristics that differ materially from the free base, critical for reproducible research workflows.

Molecular Formula C8H9BrN2O
Molecular Weight 229.07 g/mol
CAS No. 27077-82-3
Cat. No. B1432049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-1,3-benzodiazol-4-ol hydrobromide
CAS27077-82-3
Molecular FormulaC8H9BrN2O
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=CC=C2O.Br
InChIInChI=1S/C8H8N2O.BrH/c1-10-5-9-8-6(10)3-2-4-7(8)11;/h2-5,11H,1H3;1H
InChIKeyJFBOIMAFOGDOSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-methyl-1H-1,3-benzodiazol-4-ol hydrobromide Overview


1-methyl-1H-1,3-benzodiazol-4-ol hydrobromide (CAS 27077-82-3), also known as 1-methylbenzimidazol-4-ol hydrobromide, is a heterocyclic organic compound with the molecular formula C8H9BrN2O and a molecular weight of 229.08 g/mol [1]. It belongs to the benzimidazole class, characterized by a benzene ring fused to an imidazole ring, featuring a hydroxyl group at the 4-position and a methyl substituent at the 1-position [2]. This compound is primarily utilized as a research chemical and a versatile building block in synthetic organic chemistry .

Structural Specificity of 1-methyl-1H-1,3-benzodiazol-4-ol hydrobromide


Generic substitution within the benzimidazole class is not feasible due to the precise substitution pattern of this compound. The 4-hydroxy group and the 1-methyl group confer unique reactivity and physicochemical properties that differ significantly from other benzimidazole derivatives, such as those substituted at the 2-position or lacking the hydroxyl group [1]. Furthermore, the hydrobromide salt form (C8H9BrN2O) is chemically distinct from the free base (1-methyl-1H-benzimidazol-4-ol, C8H8N2O), impacting its solubility, stability, and handling characteristics, which are critical for reproducible research and industrial applications [2]. The following quantitative evidence highlights these specific points of differentiation.

Quantitative Differentiation: 1-methyl-1H-1,3-benzodiazol-4-ol hydrobromide


Molecular Weight: Salt vs. Free Base

The hydrobromide salt form of 1-methyl-1H-1,3-benzodiazol-4-ol exhibits a molecular weight of 229.08 g/mol, which is approximately 55% higher than that of its free base counterpart (148.16 g/mol) [1]. This significant difference in molecular weight is critical for accurate molar calculations in biological assays and synthetic procedures, ensuring precise dosing and stoichiometry.

Physicochemical Characterization Analytical Chemistry Medicinal Chemistry

Oxidation Reactivity: Salt vs. Free Base

The hydrobromide salt of 1-methyl-1H-1,3-benzodiazol-4-ol is documented to undergo oxidation reactions to form corresponding oxides, a transformation that may be influenced by the presence of the hydrobromide counterion [1]. While direct quantitative kinetic data comparing the salt to the free base is not available in the current literature, the presence of the salt form is a known factor in mediating reaction outcomes and selectivity in heterocyclic chemistry, a distinction from the free base which may exhibit different reactivity due to altered electronic properties and solubility [2].

Synthetic Chemistry Reactivity Building Block Utility

4-Hydroxy Positional Specificity

The 4-hydroxy substitution pattern in benzimidazoles is a critical determinant of biological activity. A study on 2-substituted benzimidazol-4-ols demonstrated potent inhibition of 5-lipoxygenase, a target in inflammation [1]. In contrast, the parent benzimidazole and other substitution patterns (e.g., 5-hydroxy or 2-substituted only) lack this specific activity profile [1]. While specific IC50 data for 1-methyl-1H-1,3-benzodiazol-4-ol hydrobromide is not available, its structural motif is a key pharmacophore in this class, suggesting potential for similar activity modulation.

Medicinal Chemistry Structure-Activity Relationship (SAR) Biological Activity

Physical Form and Handling: Salt vs. Free Base

1-methyl-1H-1,3-benzodiazol-4-ol hydrobromide is supplied as a powder and is stable at room temperature, with a purity typically ≥95% [1]. This contrasts with the free base form (1-methyl-1H-benzimidazol-4-ol), which may have different physical properties and stability profiles . The solid powder form of the hydrobromide salt facilitates accurate weighing and handling in laboratory settings, a practical advantage for reproducible experimental protocols.

Solid-State Chemistry Material Handling Laboratory Safety

Applications: 1-methyl-1H-1,3-benzodiazol-4-ol hydrobromide


4-Hydroxybenzimidazole Pharmacophore Synthesis

This compound serves as a critical building block for the synthesis of more complex molecules containing the 4-hydroxybenzimidazole core, a recognized pharmacophore in inhibitors of 5-lipoxygenase and other targets [1]. Its specific substitution pattern (1-methyl, 4-hydroxy) allows for precise functionalization at other positions (e.g., C2) to explore structure-activity relationships in medicinal chemistry programs [1].

Analytical Standard for Salt Characterization

Due to its well-defined physical form (powder), high purity (≥95%), and room-temperature stability, this compound is suitable for use as an analytical standard in method development and validation for the detection and quantification of benzimidazole derivatives in complex matrices [2]. Its hydrobromide salt form provides a distinct reference point for studies comparing salt vs. free base properties.

Salt Effects on Heterocyclic Reactivity

The documented oxidation reactivity of this hydrobromide salt [3] positions it as a valuable model compound for fundamental studies examining the influence of counterions on the chemical behavior of heterocyclic systems. Such investigations are crucial for optimizing synthetic routes in both academic and industrial research settings.

MOF and Coordination Polymer Precursor

Benzimidazole derivatives, particularly those with hydroxyl substituents, are known ligands for metal coordination [4]. 1-methyl-1H-1,3-benzodiazol-4-ol hydrobromide, with its 4-hydroxy group and basic nitrogen atoms, can be explored as a ligand or ligand precursor in the synthesis of novel MOFs or coordination complexes for applications in catalysis, gas storage, or sensing.

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